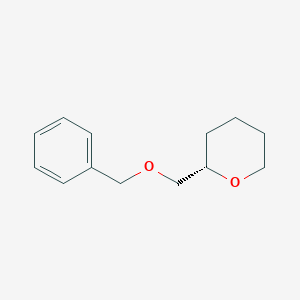
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyranyl ethers It is characterized by a tetrahydropyran ring substituted with a benzyloxy methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
化学反应分析
Types of Reactions
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce the corresponding alcohol.
科学研究应用
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a valuable tool for chemists. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
相似化合物的比较
Similar Compounds
Tetrahydropyranyl ethers: Other compounds in this class include (S)-2-((Methoxy)methyl)tetrahydro-2H-pyran and (S)-2-((Ethoxy)methyl)tetrahydro-2H-pyran.
Benzyloxy derivatives: Compounds such as benzyloxyethanol and benzyloxymethanol share similar structural features.
Uniqueness
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is unique due to its specific combination of a tetrahydropyran ring and a benzyloxy methyl group. This combination provides distinct reactivity and stability, making it a versatile compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
(2S)-2-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1 |
InChI 键 |
IBOHXFWJVIANFF-ZDUSSCGKSA-N |
手性 SMILES |
C1CCO[C@@H](C1)COCC2=CC=CC=C2 |
规范 SMILES |
C1CCOC(C1)COCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















